5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile
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Overview
Description
5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carboxamide
- 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carboxylic acid
Uniqueness
The uniqueness of 5-methyl-2-oxo-6-phenyl-4-(4-phenyl-1-piperazinyl)-2H-pyran-3-carbonitrile lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-methyl-2-oxo-6-phenyl-4-(4-phenylpiperazin-1-yl)pyran-3-carbonitrile |
InChI |
InChI=1S/C23H21N3O2/c1-17-21(26-14-12-25(13-15-26)19-10-6-3-7-11-19)20(16-24)23(27)28-22(17)18-8-4-2-5-9-18/h2-11H,12-15H2,1H3 |
InChI Key |
NYYDEMBJARONCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C(=C1N2CCN(CC2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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